ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate
Overview
Description
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate, also known as ETAC, is a versatile and useful chemical compound. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol and acetone. It is a member of the 1,2,3-triazole family, which is a class of compounds that are known for their unique reactivity and biological activity. ETAC has a wide range of applications in industry, including polymer synthesis, pharmaceuticals, and agrochemicals. It also has potential applications in scientific research, as it has been shown to have biochemical and physiological effects in laboratory experiments.
Scientific Research Applications
Synthesis of Azolo[5,1-c][1,2,4]triazines :Ethyl 2-cyano-2-(1,2,4-trizol-5-ylhydrazono)acetate, a related compound, is used in synthesizing azolo[5,1-c][1,2,4]triazines. These compounds are formed through cyclisation reactions and have potential applications in the development of new pharmaceuticals and materials (Gray et al., 1976).
Corrosion Inhibition :Derivatives of ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate are used as ecological corrosion inhibitors for mild steel in acidic environments. These derivatives demonstrate high inhibition performance, making them valuable for protecting metals in industrial applications (Nahlé et al., 2021).
Organic Synthesis :The compound is utilized in the synthesis of various organic structures, such as thieno[2,3-d]pyrimidin-4(3H)-ones. These synthesized structures have potential applications in pharmaceutical chemistry and material science (Sun et al., 2010).
Coordination Polymers :Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate derivatives are used in creating coordination polymers with metals like zinc and nickel. These polymers have potential applications in catalysis, magnetic materials, and as sensors (Hu et al., 2016).
Antimicrobial Activity :Some derivatives of this compound have been studied for their antimicrobial properties. These studies are crucial for the development of new antibiotics and treatments for bacterial infections (Saini et al., 2009).
Molecular Structure Studies :Investigations into the molecular structure of ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate have provided insights into its crystal structure, which is valuable for understanding its chemical behavior and potential applications (Karczmarzyk et al., 2012).
Safety And Hazards
As with any chemical compound, the safety and hazards associated with ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate would depend on its specific physical and chemical properties. Some compounds containing a 1,2,3-triazole group can cause skin irritation and eye irritation4.
Future Directions
Given the wide range of biological activities associated with 1,2,3-triazole derivatives, there is significant potential for the development of new therapeutic agents based on these compounds1. Future research could focus on synthesizing a variety of 1,2,3-triazole derivatives and screening them for different pharmacological activities1.
Please note that this information is quite general and may not fully apply to ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate. For a comprehensive analysis of this specific compound, more detailed information or studies would be needed.
properties
IUPAC Name |
ethyl 2-(4-cyanotriazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-2-13-7(12)5-11-4-6(3-8)9-10-11/h4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOFZRBNQXEGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate | |
CAS RN |
202003-10-9 | |
Record name | ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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